N~2~-cyclohexyl-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-cyclohexyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that makes it valuable in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of cyclohexyl and 4-methylphenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-cyclohexyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions may involve the use of halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N2-cyclohexyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2-cyclohexyl-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 6-chloro-N2-cyclohexyl-N4-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
N2-cyclohexyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22N6O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-N-cyclohexyl-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H22N6O2/c1-11-7-9-13(10-8-11)19-16-14(23(24)25)15(18)21-17(22-16)20-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H4,18,19,20,21,22) |
InChI Key |
JKRYAMLNIZBCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3 |
Origin of Product |
United States |
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